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Compound of Interest

Compound Name:
4-Chloro-2-

(trifluoromethyl)quinoline

Cat. No.: B157264 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2-
(trifluoromethyl)quinoline

Introduction
4-Chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative that serves as a

significant building block in medicinal chemistry and materials science. The presence of the

trifluoromethyl group at the 2-position and a chlorine atom at the 4-position imparts unique

electronic properties and reactivity to the quinoline scaffold. These substitutions can influence

the compound's lipophilicity, metabolic stability, and binding interactions with biological targets,

making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide

provides a comprehensive overview of its core physicochemical properties, detailed

experimental protocols for their determination, and relevant synthetic and analytical workflows.

Core Physicochemical Data
The fundamental physicochemical properties of 4-Chloro-2-(trifluoromethyl)quinoline are

summarized in the table below. These parameters are crucial for predicting its behavior in

various chemical and biological systems.
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Property Value Source(s)

Molecular Formula C₁₀H₅ClF₃N [1][2]

Molecular Weight 231.60 g/mol [1][2][3]

CAS Number 1701-24-2 [1][4]

Melting Point 34-38 °C [1][4]

Boiling Point Not explicitly available.

Flash Point 107 °C (224.6 °F) [1]

Appearance Solid [1]

Solubility

Information not widely

available. Standard protocols

apply.

pKa

Information not widely

available. Standard protocols

apply.

logP (Octanol-Water Partition

Coefficient)

Information not widely

available. Standard protocols

apply.

Experimental Protocols for Property Determination
Standardized methodologies are employed to experimentally determine the physicochemical

properties of chemical compounds. While specific experimental data for the solubility, pKa, and

logP of 4-Chloro-2-(trifluoromethyl)quinoline are not readily available in the public domain,

the following are detailed protocols that can be utilized for their determination.

Melting Point Determination
The melting point is a critical indicator of a compound's purity.

Methodology (Capillary Method):

A small, dry sample of 4-Chloro-2-(trifluoromethyl)quinoline is finely powdered.
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The powder is packed into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in a calibrated melting point apparatus.

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting

point.

The temperature range from the appearance of the first liquid droplet to the complete

liquefaction of the sample is recorded as the melting point range.[5]

Aqueous Solubility Determination
Solubility is a key parameter influencing a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

An excess amount of 4-Chloro-2-(trifluoromethyl)quinoline is added to a known volume of

purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a

sealed flask.

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is

reached, which typically takes 24-48 hours.[5]

The resulting suspension is filtered to remove any undissolved solid.

The concentration of the dissolved compound in the filtrate is then quantified using a suitable

analytical technique, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV).[5]

pKa Determination
The pKa value indicates the strength of an acid or base and is crucial for understanding a

compound's ionization state at different physiological pH values.

Methodology (Potentiometric Titration):

A solution of 4-Chloro-2-(trifluoromethyl)quinoline of a known concentration is prepared in

an appropriate solvent system (e.g., water, or a co-solvent system if solubility is limited).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH).

The pH of the solution is measured after each addition of the titrant using a calibrated pH

meter.[5]

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is determined from the midpoint of the buffer region of the titration curve.

logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to

cross biological membranes.

Methodology (Shake-Flask Method):

A solution of 4-Chloro-2-(trifluoromethyl)quinoline is prepared in a biphasic system of n-

octanol and water (or a pH 7.4 buffer).

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases and then allowed to separate.

The concentration of the compound in both the n-octanol and aqueous phases is determined

using an appropriate analytical technique like HPLC-UV.[6]

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase.

The logP is the base-10 logarithm of the partition coefficient.[5]

Synthesis and Workflow Diagrams
Plausible Synthetic Pathway
While multiple synthetic routes to quinoline derivatives exist, a common approach involves the

cyclization of an appropriately substituted aniline. The following diagram illustrates a plausible

synthetic pathway for 4-Chloro-2-(trifluoromethyl)quinoline, which could involve a reaction

like the Gould-Jacobs reaction followed by chlorination.
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Caption: A plausible synthetic pathway for 4-Chloro-2-(trifluoromethyl)quinoline.

Experimental Workflow for Physicochemical Profiling
The determination of the physicochemical properties of a novel or existing compound follows a

logical workflow to ensure accurate and reproducible data.
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Caption: General workflow for physicochemical property determination.

Conclusion
4-Chloro-2-(trifluoromethyl)quinoline is a compound of significant interest in synthetic and

medicinal chemistry. Its physicochemical properties, particularly its melting point and molecular

weight, are well-documented. While experimental data for solubility, pKa, and logP are not

readily available, established protocols can be employed for their determination. The provided

synthetic and experimental workflows offer a framework for researchers working with this and

similar compounds. A thorough understanding of these properties is essential for the effective

design and development of new chemical entities for a range of scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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